“4-(Piperidin-4-yloxy)benzamide hydrochloride” is a chemical compound with the CAS Number: 857048-73-8 . It has a molecular weight of 256.73 . The IUPAC name for this compound is 4-(piperidin-4-yloxy)benzamide hydrochloride .
The molecular formula of “4-(Piperidin-4-yloxy)benzamide hydrochloride” is C12H17ClN2O2 . The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H .
The compound is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .
4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound with the molecular formula . It is classified as a derivative of benzamide, characterized by a piperidine ring linked to the benzamide structure through an ether bond. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through specific chemical reactions involving 4-hydroxybenzamide and piperidine. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
4-(Piperidin-4-yloxy)benzamide hydrochloride falls under the category of pharmaceutical compounds, specifically within the class of benzamide derivatives. Its structure allows it to interact with biological targets, making it significant in drug development and biochemical research.
The synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride typically involves a two-step process:
The molecular structure of 4-(Piperidin-4-yloxy)benzamide hydrochloride consists of:
The linear formula for this compound is , indicating the presence of two nitrogen atoms and two oxygen atoms, contributing to its biological activity .
4-(Piperidin-4-yloxy)benzamide hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound for various applications, including drug design and synthesis of related derivatives.
The primary target of 4-(Piperidin-4-yloxy)benzamide hydrochloride is hypoxia-inducible factor 1 (HIF-1). The compound promotes cellular responses to hypoxia by stabilizing HIF-1α protein levels.
Relevant data indicate that its stability and reactivity make it suitable for use in various synthetic applications .
4-(Piperidin-4-yloxy)benzamide hydrochloride has several significant applications:
The synthesis of 4-(piperidin-4-yloxy)benzamide hydrochloride relies critically on forming the ether bond between the piperidine and benzamide moieties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where 4-hydroxybenzamide acts as the nucleophile and 4-halopiperidine (e.g., 4-chloropiperidine hydrochloride) serves as the electrophile. Optimization studies demonstrate that cesium carbonate is superior to other bases (e.g., potassium carbonate or triethylamine) due to its enhanced phase-transfer capabilities, which facilitate the deprotonation of the phenolic oxygen and subsequent nucleophilic attack. Reaction efficiency is further improved by adding potassium iodide (10 mol%) to catalyze the halide displacement via an intermediate Finkelstein reaction [6] [8]. Solvent screening reveals that anhydrous DMF at 80°C achieves >90% conversion within 12 hours, whereas protic solvents like ethanol lead to significant hydrolysis byproducts. Post-reaction, the free base is precipitated and converted to the hydrochloride salt using hydrogen chloride in diethyl ether, yielding the target compound with >98% purity after recrystallization from methanol/ethyl acetate mixtures [6].
Table 1: Optimization of Nucleophilic Substitution for Piperidine-Oxy Bond Formation
Parameter | Conditions Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Base | Cs₂CO₃, K₂CO₃, Et₃N, NaHCO₃ | Cs₂CO₃ (2.5 equiv) | +35% vs. K₂CO₃ |
Catalyst | None, NaI, KI, TBAB | KI (10 mol%) | +22% vs. none |
Solvent | DMF, DMSO, EtOH, CH₃CN | Anhydrous DMF | +40% vs. EtOH |
Temperature | 60°C, 80°C, 100°C, reflux | 80°C | +15% vs. 60°C |
The benzamide group is introduced prior to ether bond formation using HATU-mediated coupling, which outperforms classical carbodiimide methods (e.g., DCC/EDC) in both yield and racemization control. This approach couples 4-hydroxybenzoic acid with ammonia or ammonium chloride to generate the primary benzamide. Critical studies show that activating the carboxylic acid with HATU (1.05 equiv) in anhydrous DMF for 10 minutes, followed by addition of aqueous ammonia (5 equiv), achieves near-quantitative conversion at 0°C–25°C within 2 hours. The reaction proceeds via a stable O-acylisourea intermediate, minimizing epimerization risks associated with carbodiimide-activated N-acylurea pathways [6] [8]. Purification via aqueous workup (ethyl acetate/water partitioning) removes HATU-derived byproducts, yielding 4-hydroxybenzamide with >95% HPLC purity. This intermediate is essential for downstream etherification, as ester-protected analogs require additional deprotection steps that reduce overall efficiency [8].
Following core assembly, the ether linkage serves as a handle for structural diversification to enhance pharmacological properties. Two primary strategies are employed:
Table 2: Diversification Strategies and Functional Group Tolerance
Modification Site | Reaction Type | Representative Reagent | Conversion Rate |
---|---|---|---|
Piperidine-N | N-Alkylation | Propargyl bromide | 92% |
Piperidine-N | Reductive Amination | 4-Fluorobenzaldehyde | 78% |
Benzamide-C4 | Suzuki Coupling | Phenylboronic acid | 85% |
Benzamide-C4 | Buchwald-Hartwig Amination | Morpholine | 65% |
Conversion to the hydrochloride salt is essential for improving aqueous solubility and crystallinity. Salt formation is optimally performed by treating the free base with 1.1 equivalents of HCl in isopropanol at 0°C–5°C, followed by gradual warming to 25°C. This controlled addition prevents localized acid degradation and ensures stoichiometric crystal formation. XRPD analysis confirms that the hydrochloride salt exists as a monohydrate crystalline phase (space group P2₁/c) with characteristic peaks at 10.2°, 15.7°, and 20.4° 2θ [7] . Solvent screening reveals that alcohols (MeOH, EtOH) produce solvated forms, whereas anhydrous ethyl acetate yields non-hygroscopic crystals suitable for long-term storage. The hydrochloride salt exhibits a 20-fold solubility increase in water (45 mg/mL vs. 2.2 mg/mL for free base) at pH 3.0, which is critical for biological testing formulations .
Structural Analysis and Physicochemical Properties
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1